2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole
Description
Properties
IUPAC Name |
furan-3-yl-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c17-12(10-3-7-18-9-10)15-6-1-2-11(15)8-16-13-4-5-14-16/h3-5,7,9,11H,1-2,6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDWKRUMQCVEJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=COC=C2)CN3N=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Furan and Pyrrolidine Rings: The furan-3-carbonyl group and the pyrrolidin-2-ylmethyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, strong bases, and appropriate solvents.
Major Products
Oxidation: Furanones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Research indicates that 1,2,3-triazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Properties : Triazole compounds have shown efficacy against various bacterial and fungal strains. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of Candida species more effectively than traditional antifungal agents like fluconazole .
- Anticancer Activity : Several derivatives of triazoles have been investigated for their anticancer properties. Compounds similar to 2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole have demonstrated significant cytotoxic effects on cancer cell lines, with some showing IC50 values below 1 μM against specific cancer types .
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : This can be achieved through the reaction of azides with alkynes via the Huisgen cycloaddition method.
- Coupling with Furan and Pyrrolidine : The furan and pyrrolidine moieties are introduced through coupling reactions that may involve activating agents or catalysts to facilitate bond formation.
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial efficacy of various triazole derivatives, it was found that compounds structurally similar to this compound exhibited enhanced activity against resistant strains of bacteria and fungi. The study highlighted the potential for these compounds to serve as lead structures in the development of new antimicrobial agents.
Case Study 2: Anticancer Properties
Another research effort focused on evaluating the cytotoxic effects of triazole-containing compounds on human cancer cell lines. The results indicated that certain derivatives led to significant apoptosis in cancer cells, suggesting a mechanism involving disruption of cellular signaling pathways. Specifically, compounds with similar structural features to this compound were noted for their ability to inhibit tumor growth in vitro.
Mechanism of Action
The mechanism of action of 2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity . The furan and pyrrolidine rings contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues with Modified Pyrrolidine Substituents
1-{[(2S,4S)-4-Fluoro-1-(2-methylfuran-3-carbonyl)pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole-4-carboxamide (SB21-0966)
- Molecular Formula : C₁₄H₁₆FN₅O₃
- Key Features: Fluorine atom at the pyrrolidine 4-position enhances metabolic stability and electronegativity. 2-Methylfuran-3-carbonyl group increases steric bulk compared to the target compound’s unsubstituted furan.
- Applications : Likely designed for biological screening (e.g., kinase inhibition or antiviral activity) due to its carboxamide functionality .
1-{[(2S)-Pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride
- Molecular Formula : C₇H₁₂N₄
- Key Features :
- Simplified pyrrolidine lacking the furan-carbonyl substituent, reducing molecular weight (MW = 168.2 g/mol vs. ~291.3 g/mol estimated for the target compound).
- Protonated pyrrolidine (as dihydrochloride) enhances solubility in polar solvents.
- Applications: Potential as a building block for further functionalization or in peptide mimetics .
Analogues with Heterocyclic Replacements
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a/1b)
- Molecular Features : Oxadiazole replaces triazole; phenylethyl-pyrrolidine substituent introduces lipophilicity .
- Comparison :
- Oxadiazoles are bioisosteres for esters/amides, offering metabolic resistance.
- Phenylethyl group enhances membrane permeability but may reduce aqueous solubility vs. the target’s furan-carbonyl.
- Applications : Antiviral profiling (implied by article title) .
(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate
- Molecular Features : Pyridine-3-carboxylate ester instead of furan-carbonyl .
- Comparison :
- Ester group increases hydrolytic instability compared to the stable amide in SB21-0964.
- Pyridine enhances π-π stacking but reduces hydrogen-bonding vs. furan.
- Applications : Explored for biological activity (e.g., antimicrobial or anticancer) .
Radiolabeled and Fluorinated Derivatives
1-(2-[18F]Fluoro-3-pyridyl)-4-(2-isopropyl-1-oxo-isoindoline-5-yl)-5-methyl-1H-1,2,3-triazole
- Molecular Features : 18F radiolabel on pyridyl; isoindoline moiety adds planar rigidity .
- Comparison :
- Radiolabeling enables positron emission tomography (PET) imaging applications.
- Isoindoline substitution may improve target binding affinity vs. the furan-carbonyl group.
- Applications: Diagnostic imaging or theranostics .
Biological Activity
The compound 2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is a hybrid molecule that combines the structural motifs of triazoles and pyrrolidines with a furan moiety. This unique combination has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research.
Structural Overview
The molecular structure can be represented as follows:
This compound features:
- A triazole ring, known for its diverse biological properties.
- A pyrrolidine ring that contributes to the compound's pharmacological profile.
- A furan carbonyl group, which may enhance interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | HCT116 | 0.43 | Induces apoptosis and inhibits migration |
| 2 | MDA-MB-231 | 1.5 | Arrests cell cycle at G0/G1 phase |
| 3 | A549 | 7.72 | Induces ROS and apoptosis |
In a comparative analysis, compounds with similar triazole structures have been shown to inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms including modulation of reactive oxygen species (ROS) levels and interference with cell cycle progression .
Anti-inflammatory Activity
Triazole derivatives have also been investigated for their anti-inflammatory properties. The introduction of the furan carbonyl group may enhance the compound's ability to inhibit pro-inflammatory cytokines. For example, studies on related triazoles indicate that they can modulate pathways involving NF-kB and COX enzymes, leading to reduced inflammation .
Case Studies
-
In vitro Studies on Cancer Cell Lines
- A series of triazole derivatives were tested against human cancer cell lines (HCT116 and MDA-MB-231). Results indicated that these compounds significantly inhibited cell viability with IC50 values ranging from 0.43 µM to 5.19 µM.
- Mechanistic studies revealed that these compounds induced apoptosis through mitochondrial pathways and increased ROS levels, leading to cell death .
- In vivo Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing 2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole, considering its triazole and pyrrolidine moieties?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, ensuring regioselectivity via controlled reaction conditions (e.g., solvent polarity, temperature) .
- Pyrrolidine Functionalization : Introduce the furan-3-carbonyl group via amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) under inert atmosphere .
- Purification : Use column chromatography (silica gel, gradient elution) or HPLC to isolate intermediates and final products, monitored via TLC or LC-MS .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : Assign signals for pyrrolidine protons (δ 1.5–3.5 ppm), triazole protons (δ 7.5–8.5 ppm), and furan carbonyl (δ 160–170 ppm in ) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl stretches (~1680 cm for amide, ~1710 cm for furan carbonyl) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data when determining the compound’s conformation?
- Methodological Answer :
- Refinement Software : Use SHELXL for small-molecule refinement, applying restraints for disordered regions (e.g., furan ring torsional angles) .
- Twinned Data : For overlapping reflections, apply twin law matrices and refine using HKLF5 format in SHELXL .
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and validate hydrogen bonding networks .
Q. How can SAR studies evaluate the compound’s activity against enzymatic targets (e.g., cholinesterases)?
- Methodological Answer :
- Target Selection : Prioritize enzymes with known triazole/pyrrolidine interactions (e.g., acetylcholinesterase) using molecular docking (AutoDock Vina) .
- Assay Design : Use Ellman’s method for cholinesterase inhibition, measuring IC via UV-Vis spectroscopy at 412 nm .
- Analog Synthesis : Modify the furan substituent or triazole linkage to test electronic/steric effects on activity .
Q. What approaches analyze regioselectivity in triazole ring formation during synthesis?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Vary reaction temperature (25°C vs. 80°C) to favor 1,4- or 1,5-triazole isomers .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) favor 1,4-regioselectivity, while non-polar solvents (e.g., toluene) may shift outcomes .
- Computational Modeling : Use DFT (Gaussian) to calculate transition-state energies for competing pathways .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
